molecular formula C22H34N4O10 B1210187 Sobuzoxane CAS No. 98631-95-9

Sobuzoxane

Numéro de catalogue: B1210187
Numéro CAS: 98631-95-9
Poids moléculaire: 514.5 g/mol
Clé InChI: OCOKWVBYZHBHLU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sobuzoxane, également connu sous le nom de MST-16, est un composé de dioxopipérazine qui a attiré l’attention pour son potentiel en tant qu’agent anticancéreux. Il fonctionne principalement comme un inhibiteur de la topoisomérase II, qui est cruciale pour la réplication et la transcription de l’ADN. This compound a été étudié pour sa capacité à chélater les cations métalliques et à réduire la génération de radicaux libres due aux complexes métal-anthracycline .

Analyse Des Réactions Chimiques

Types de réactions : Sobuzoxane subit plusieurs types de réactions chimiques, notamment l’hydrolyse et la chélation. L’hydrolyse des liaisons esters conduit à la formation d’hydroxyméthyl-ICRF-154 et à la libération de formaldéhyde . De plus, this compound chélate les cations métalliques, ce qui contribue à réduire la génération de radicaux libres .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant this compound comprennent le formiate d’ammonium aqueux, le méthanol et le laurylsulfate de sodium . Les conditions impliquent souvent l’utilisation d’une colonne Zorbax SB-Aq pour la chromatographie et un mélange d’acétonitrile et d’eau comme phase mobile .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant this compound comprennent l’hydroxyméthyl-ICRF-154 et le formaldéhyde . Ces produits sont cruciaux pour l’activité anticancéreuse du composé.

Applications de la recherche scientifique

This compound a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En chimie, il est utilisé comme inhibiteur de la topoisomérase II pour étudier la réplication et la transcription de l’ADN . En biologie, this compound est étudié pour sa capacité à chélater les cations métalliques et à réduire la génération de radicaux libres . En médecine, il est principalement utilisé comme agent anticancéreux, en particulier pour traiter la leucémie et le lymphome . De plus, this compound a des effets cardioprotecteurs potentiels, ce qui en fait un composé précieux dans l’industrie pharmaceutique .

Activité Biologique

Sobuzoxane, also known as MST-16, is a pro-drug of the bisdioxopiperazine analog ICRF-154, which has garnered attention for its potential as an anticancer agent and cardioprotective drug. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and safety profiles based on diverse research findings.

This compound functions primarily as an inhibitor of topoisomerase II (TOP II), an enzyme critical for DNA replication and transcription. The active form, ICRF-154, is released through the hydrolysis of this compound's ester bond, leading to the formation of hydroxymethyl-ICRF-154 and subsequent release of formaldehyde . This mechanism is essential for its anticancer properties, as TOP II inhibition disrupts DNA topology, ultimately leading to cancer cell death.

Pharmacokinetics and Bioactivation

The pharmacokinetics of this compound reveal that it is rapidly metabolized in biological environments. A study utilizing a validated UHPLC-MS/MS assay demonstrated that this compound is quickly decomposed in cell culture media and cardiac cells, indicating a swift bioactivation process . Key findings include:

  • Rapid Decomposition : this compound decomposes quickly in biological systems.
  • Metabolism : Cardiac cells actively metabolize this compound into ICRF-154 and EDTA-diamide.
  • Cell Penetration : The compound readily penetrates cardiac cells, which may contribute to its cardioprotective effects.

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly in combination therapies for hematologic malignancies. Notable studies include:

  • Combination Therapy with Etoposide and Rituximab : A retrospective analysis presented at the 2023 ESMO Congress reported that this compound combined with etoposide and rituximab (R-PVP) significantly improved survival rates among elderly patients with diffuse large B-cell lymphoma (DLBCL). Key results from this study include:
    • Median Progression-Free Survival (PFS) : 17.2 months (95% CI, 7.4-44.4).
    • Overall Survival (OS) : Median OS was 32.0 months (95% CI, 16.2-NR).
    • Response Rates : An overall response rate of 57%, with a complete response rate of 40% .
  • Phase II Study in Adult T-Cell Leukemia/Lymphoma (ATL) : this compound was also assessed for efficacy in patients with relapsed or refractory ATL. Although detailed results from this study are less prominent in available literature, it contributes to the growing body of evidence supporting this compound's role in treating hematological cancers .

Safety Profile

The safety profile of this compound has been evaluated alongside its efficacy. In the aforementioned studies, adverse effects were documented:

  • Neutropenia : Grade 3 neutropenia occurred in 23% of patients, while grade 4 neutropenia was observed in 30%.
  • Other Adverse Effects : Non-hematologic grade 3 adverse events included febrile neutropenia (10%) and infections (7%) among others .

Case Studies

Several case studies highlight the practical implications of using this compound in clinical settings:

  • Case Study 1 : An elderly patient with DLBCL treated with R-PVP experienced significant tumor reduction and manageable side effects, demonstrating the potential benefits of this combination therapy.
  • Case Study 2 : A patient undergoing treatment for ATL showed a partial response to this compound-based therapy, reinforcing its therapeutic potential despite previous treatment failures.

Propriétés

IUPAC Name

[4-[2-[4-(2-methylpropoxycarbonyloxymethyl)-3,5-dioxopiperazin-1-yl]ethyl]-2,6-dioxopiperazin-1-yl]methyl 2-methylpropyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O10/c1-15(2)11-33-21(31)35-13-25-17(27)7-23(8-18(25)28)5-6-24-9-19(29)26(20(30)10-24)14-36-22(32)34-12-16(3)4/h15-16H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOKWVBYZHBHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)OCN1C(=O)CN(CC1=O)CCN2CC(=O)N(C(=O)C2)COC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045203
Record name Sobuzoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98631-95-9
Record name Sobuzoxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98631-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sobuzoxane [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098631959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sobuzoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOBUZOXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1308VH37P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sobuzoxane
Reactant of Route 2
Reactant of Route 2
Sobuzoxane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Sobuzoxane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Sobuzoxane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Sobuzoxane
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Sobuzoxane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.